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molecular formula C10H10O4 B1290738 2-(Acetyloxy)-5-methylbenzoic acid CAS No. 14504-08-6

2-(Acetyloxy)-5-methylbenzoic acid

Cat. No. B1290738
M. Wt: 194.18 g/mol
InChI Key: FYMUQQMPOYILBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271345B1

Procedure details

1 g of 5-methylsalicylic acid (6.58 mmol) and 1.83 ml of tri-ethylamine (2 equivalents) were dissolved in 80 ml of ethyl acetate. At 0° C., 0.94 ml of acetyl chloride (2 equivalents) was added dropwise, and the mixture was then stirred at 23° C. for 1 h. The precipitated salts are [sic] filtered off. 100 ml of 1M HCl were added to the filtrate, which was then stirred overnight. A homogeneous solution formed, and it was adjusted to about pH 4 with saturated NaHCO3 solution. It was then extracted with chloroform, and the organic phase was washed with a little water and dried over MgSO4. The solvent was substantially removed, and the crude product was recrystallized from hexane/ethyl acetate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:19](Cl)(=[O:21])[CH3:20].C([O-])(O)=O.[Na+]>C(OCC)(=O)C>[C:19]([O:11][C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:21])[CH3:20] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
1.83 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.94 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at 23° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered off
ADDITION
Type
ADDITION
Details
100 ml of 1M HCl were added to the filtrate, which
STIRRING
Type
STIRRING
Details
was then stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A homogeneous solution formed
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with chloroform
WASH
Type
WASH
Details
the organic phase was washed with a little water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was substantially removed
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallized from hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)OC1=C(C(=O)O)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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